molecular formula C4H10NO2P B12551248 (3-Aminoprop-1-en-1-yl)methylphosphinic acid CAS No. 168977-91-1

(3-Aminoprop-1-en-1-yl)methylphosphinic acid

Cat. No.: B12551248
CAS No.: 168977-91-1
M. Wt: 135.10 g/mol
InChI Key: FZCMREWADROMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminoprop-1-en-1-yl)methylphosphinic acid is a specialized phosphinic acid derivative with the molecular formula C4H10NO2P . This compound features a unique structure combining an aminopropenyl chain with a methylphosphinic acid group, making it a molecule of significant interest in medicinal chemistry and neuroscience research. Compounds within this structural class are often investigated as analogues of bioactive molecules for their potential interactions with neurological targets. Phosphinic acid derivatives are frequently explored as rigid scaffolds or as mimics of transition states in enzymatic processes, which can be valuable in the study of protease inhibitors and the development of novel therapeutics. The Z-isomer of this compound has been documented with the CAS number 168977-91-1 . This product is intended for research purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use. For specific storage and handling conditions, please contact the supplier.

Properties

CAS No.

168977-91-1

Molecular Formula

C4H10NO2P

Molecular Weight

135.10 g/mol

IUPAC Name

3-aminoprop-1-enyl(methyl)phosphinic acid

InChI

InChI=1S/C4H10NO2P/c1-8(6,7)4-2-3-5/h2,4H,3,5H2,1H3,(H,6,7)

InChI Key

FZCMREWADROMJN-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C=CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoprop-1-en-1-yl)methylphosphinic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylphosphinic acid with an appropriate amine, followed by the introduction of a double bond through a dehydration reaction. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3-Aminoprop-1-en-1-yl)methylphosphinic acid may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production. Additionally, purification steps such as crystallization or distillation are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3-Aminoprop-1-en-1-yl)methylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-Aminoprop-1-en-1-yl)methylphosphinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (3-Aminoprop-1-en-1-yl)methylphosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved may include enzyme catalysis, signal transduction, or metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

3-Aminopropyl-(methyl)phosphinic Acid (3-APMPA)

  • Structure : Linear propyl chain with a terminal amine and methylphosphinic acid group.
  • Pharmacology : Acts as a GABAB-selective agonist (EC50 ~500 µM) but also exhibits antagonism at GABAC receptors (Kb ~1 µM) .
  • Key Difference: The absence of a double bond in 3-APMPA reduces conformational rigidity compared to the target compound. This may explain its dual affinity for GABAB and GABAC receptors, whereas the propenyl group in (3-aminoprop-1-en-1-yl)methylphosphinic acid could enhance selectivity for specific receptor conformations .

TPMPA [(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic Acid]

  • Structure : Cyclic tetrahydropyridinyl moiety attached to methylphosphinic acid.
  • Pharmacology : Potent GABAC antagonist (Kb ~2 µM) with >100-fold selectivity over GABAA receptors (Kb ~320 µM) .
  • Key Difference : TPMPA’s cyclic structure enhances preorganization for receptor binding, whereas the linear propenyl chain in the target compound may allow for broader interaction flexibility. This structural distinction could influence tissue penetration and metabolic stability .

Phosphonic Acid Analogs (e.g., 1-Amino-1-(3′-pyridyl)methylphosphonic Acid)

  • Structure : Phosphonic acid (-PO(OH)₂) instead of phosphinic acid.
  • Properties: Higher acidity (pKa ~1–2 for phosphonic vs. Optical rotation data ([α]D = +2.8°) confirms stereochemical stability, a trait critical for chiral drug design .
  • Key Difference : The phosphinic acid group in the target compound offers intermediate acidity, balancing solubility and bioavailability, which may optimize CNS penetration compared to phosphonic analogs .

Macrocyclic Phosphinic Acid Derivatives (e.g., H4dotPH)

  • Structure : Tetraazacyclododecane backbone with four methylphosphinic acid arms.
  • Applications : Used in MRI contrast agents (e.g., DOTAREM®) due to strong Gd(III) chelation .

Comparative Data Table

Compound Structure Type Receptor Affinity (Kb/EC50) Key Application Reference
(3-Aminoprop-1-en-1-yl)methylphosphinic acid Linear propenyl-phosphinic acid Not reported (inferred GABAC activity) Neurological research (hypothetical)
3-APMPA Linear propyl-phosphinic acid GABAC: ~1 µM; GABAB: ~500 µM GABA receptor studies
TPMPA Cyclic tetrahydropyridinyl-phosphinic acid GABAC: ~2 µM; GABAA: ~320 µM Retinal GABAC research
1-Amino-1-(3′-pyridyl)methylphosphonic acid Pyridyl-phosphonic acid Not reported (optical rotation +2.8°) Chiral synthesis
H4dotPH Macrocyclic-phosphinic acid Gd(III) chelation (log K ~25) MRI contrast agents

Biological Activity

(3-Aminoprop-1-en-1-yl)methylphosphinic acid, an organophosphorus compound, has garnered attention for its diverse biological activities, particularly in agriculture and pharmacology. Characterized by its unique structure, which includes a phosphinic acid group and an amino group, this compound exhibits potential as a herbicide and antimicrobial agent. This article delves into the biological activity of (3-Aminoprop-1-en-1-yl)methylphosphinic acid, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of (3-Aminoprop-1-en-1-yl)methylphosphinic acid is C4H10NO2PC_4H_{10}NO_2P. Its structure features a propene backbone with both amino and phosphinic functionalities, which enhance its reactivity and biological properties. The following table summarizes key structural features:

Property Details
Chemical Formula C₄H₁₀NO₂P
Functional Groups Amino group, Phosphinic acid group
Molecular Weight 139.10 g/mol

Antimicrobial Properties

Research indicates that (3-Aminoprop-1-en-1-yl)methylphosphinic acid exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit various pathogens. For instance, the compound's interaction with enzymes involved in metabolic pathways suggests potential applications in treating infections caused by bacteria and fungi.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Its ability to disrupt metabolic processes in plants positions it as a candidate for agricultural applications. Preliminary studies indicate that it can effectively control weed growth while minimizing harm to crops.

The mechanism of action of (3-Aminoprop-1-en-1-yl)methylphosphinic acid involves interactions with specific biological targets. For instance, it may inhibit enzymes critical for pathogen survival or plant growth. Understanding these interactions is crucial for developing effective therapeutic agents or agricultural products.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of (3-Aminoprop-1-en-1-yl)methylphosphinic acid against various bacterial strains, it was found to exhibit notable inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Herbicidal Effectiveness

Another study focused on the herbicidal effectiveness of (3-Aminoprop-1-en-1-yl)methylphosphinic acid against specific weed species. Results demonstrated a reduction in weed biomass by over 70% at optimal concentrations, highlighting its potential utility in sustainable agriculture practices.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3-Aminoprop-1-en-1-yl)methylphosphinic acid, a comparison with structurally similar compounds is beneficial. The following table outlines key differences:

Compound Name Structure Features Unique Aspects
Methylphosphonic AcidSimple structure with methyl groupWidely studied for environmental impact
Aminomethylphosphonic AcidSimilar amino group but lacks propene structureKnown for herbicidal properties
2-Aminoethylphosphonic AcidEthylene linker instead of propeneInvestigated for neuroactive properties

The combination of an unsaturated carbon chain with both amino and phosphinic functionalities in (3-Aminoprop-1-en-1-yl)methylphosphinic acid may confer distinct reactivity and biological properties compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.